![molecular formula C17H18N2OS B2464487 1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 920117-91-5](/img/structure/B2464487.png)

1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazoles are a class of organic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

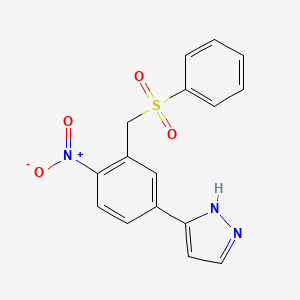

Imidazoles can be synthesized through several methods. One of the main industrial methods is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. They can act as a base, a catalyst, and a component in the synthesis of various functional molecules .Physical And Chemical Properties Analysis

Imidazoles have a molar mass of 82.10 g/mol and a density of 1.03 g/cm^3 . They have a melting point of -6 °C and a boiling point of 198 °C .Aplicaciones Científicas De Investigación

Corrosion Inhibition

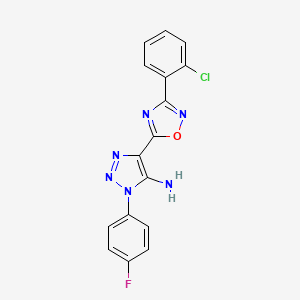

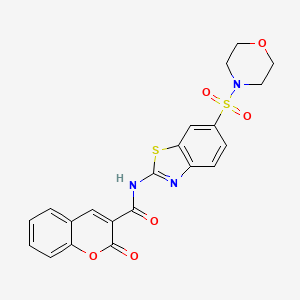

Research on benzimidazole derivatives, such as those with 1,3,4-oxadiazole substituents, has shown significant potential in corrosion inhibition for mild steel in acidic environments. Studies utilizing gravimetric, electrochemical, SEM, and computational methods have demonstrated these compounds' ability to form protective layers on metal surfaces, indicating their practical application in protecting industrial materials from corrosion (Ammal, Prajila, & Joseph, 2018).

Synthesis Methodologies

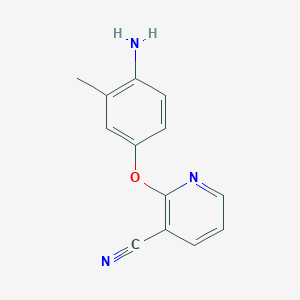

Aminomethylation of imidazoheterocycles with morpholine, involving 1H-benzo[d]imidazole derivatives, has been explored to enhance synthetic routes for various pharmaceutical and chemical applications. This methodology facilitates the introduction of aminomethyl groups under mild conditions, expanding the toolkit for modifying imidazole rings and increasing the diversity of potential therapeutic compounds (Mondal, Samanta, Singsardar, & Hajra, 2017).

Antimicrobial and Anticancer Activities

Some benzimidazole-based compounds have been synthesized and tested for their biological activities, showing promising results as antimicrobial and anticancer agents. For example, derivatives incorporating thiophene, pyrazole, coumarin, and other heterocycles have demonstrated significant potencies against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Mohareb & Gamaan, 2018). Another study synthesized benzimidazole-based Schiff base copper(II) complexes, revealing their ability to bind DNA and induce cytotoxic effects in various cancer cell lines, highlighting their potential in chemotherapy (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13-6-5-7-14(12-13)20-10-11-21-17-18-15-8-3-4-9-16(15)19(17)2/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRSDRSKAVFVIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)

![ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)

![N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2464417.png)

![3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2464421.png)

![N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2464422.png)

![7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464427.png)